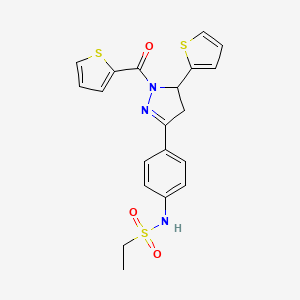

N-(4-(5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S3/c1-2-29(25,26)22-15-9-7-14(8-10-15)16-13-17(18-5-3-11-27-18)23(21-16)20(24)19-6-4-12-28-19/h3-12,17,22H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWQOLPLWKUBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and anti-tubercular properties.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 445.55 g/mol. The structure features a complex arrangement of thiophene rings and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies indicate that compounds containing pyrazole and thiophene moieties exhibit notable anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma (HCT116), hepatocellular carcinoma (HePG-2), and breast cancer (MCF-7). The compound's IC50 values range significantly depending on the specific structural modifications.

| Compound | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| This compound | HCT116 | TBD |

| 7f | A549 | 193.93 |

| 7b | A549 | 238.14 |

The presence of the thiophene and sulfonamide groups has been associated with enhanced cytotoxicity against these cancer cell lines, suggesting that structural modifications can optimize efficacy against specific targets .

Antimicrobial Activity

The antimicrobial potential of thiophene-based compounds has been widely documented. Studies have shown that this compound exhibits varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Pseudomonas aeruginosa | Inactive |

The compound's activity is influenced by its structural components, particularly the thiophene and pyrazole units, which enhance membrane permeability and target bacterial enzymes .

Anti-inflammatory Activity

Compounds containing pyrazole structures are known for their anti-inflammatory effects. In vitro studies have demonstrated that this compound can significantly reduce inflammatory markers in cell cultures. This suggests potential applications in treating inflammatory diseases.

Anti-tubercular Activity

The compound has also been evaluated for its anti-tubercular properties against Mycobacterium tuberculosis. Preliminary results indicate that certain derivatives exhibit promising activity with IC50 values comparable to established anti-tubercular agents.

Case Studies

- Study on Anticancer Effects : A study published in December 2023 highlighted the efficacy of pyrazole derivatives against HCT116 cells, demonstrating significant cytotoxicity compared to controls .

- Antimicrobial Evaluation : Research conducted on various thiophene-containing compounds showed that modifications in the side chains could enhance antibacterial activity against specific strains like E. coli and S. aureus .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds containing pyrazole and thiophene moieties exhibit significant antitumor properties. For instance, studies have shown that structural modifications in pyrazole derivatives can enhance their biological activity against various cancer cell lines, including lung (A-549) and hepatocellular carcinoma (HepG-2) cells . The mechanism often involves the inhibition of tubulin polymerization, a critical process for cancer cell division and growth .

Antiviral Properties

The compound’s structural features suggest potential antiviral activity. Similar derivatives have been tested for their ability to inhibit viral replication, demonstrating that subtle changes in the chemical structure can influence the efficacy against different viral strains . The presence of the thiophene ring is particularly noted for enhancing biological activity due to its electron-donating properties.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have been found to exhibit superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . The incorporation of thiophene rings in these compounds is believed to contribute significantly to their pharmacological profiles.

Synthesis and Structural Variations

The synthesis of N-(4-(5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves a multi-step process that includes cyclization reactions and functional group modifications. Various synthetic routes have been explored to optimize yield and purity, emphasizing the importance of reaction conditions such as temperature and solvent choice .

Material Science Applications

Beyond medicinal chemistry, this compound may find applications in material science due to its unique electronic properties derived from the thiophene and pyrazole structures. These materials can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where charge transport properties are crucial .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

The pyrazoline core in the target compound distinguishes it from triazole-based analogs (e.g., compounds [7–9] in ). Pyrazolines are known for their conformational rigidity and hydrogen-bonding capabilities, whereas 1,2,4-triazoles (as in [7–9]) exhibit tautomerism and distinct electronic profiles. For example, compounds [7–9] exist predominantly as thione tautomers, confirmed by the absence of νS-H IR bands (~2500–2600 cm⁻¹) and presence of νC=S bands (1247–1255 cm⁻¹) . In contrast, the pyrazoline core in the target compound may stabilize specific binding conformations unavailable to triazoles.

Sulfonamide Functionalization

The ethanesulfonamide group in the target compound parallels sulfonyl-containing derivatives in (e.g., [4–6], [10–15]). Sulfonamides are pivotal in medicinal chemistry for enhancing target affinity and metabolic stability. For instance, hydrazinecarbothioamides [4–6] feature sulfonylphenyl groups but lack the pyrazoline-thiophene scaffold. Their IR spectra show strong νC=O bands (1663–1682 cm⁻¹), absent in the target compound due to differences in functionalization .

Thiophene Substitution

The dual thiophene moieties in the target compound contrast with halogenated aryl groups in ’s analogs (e.g., 2,4-difluorophenyl in [7–9]). For example, bromine or chlorine substituents in [7–9] may increase molecular weight and lipophilicity, whereas thiophenes optimize solubility and aromatic interactions.

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.